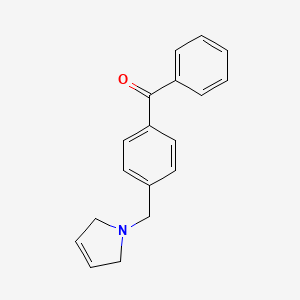

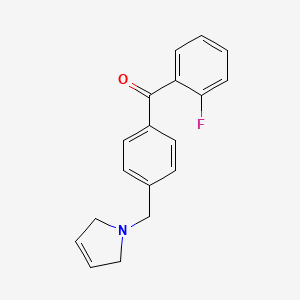

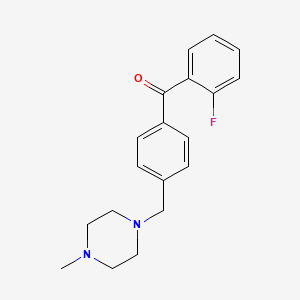

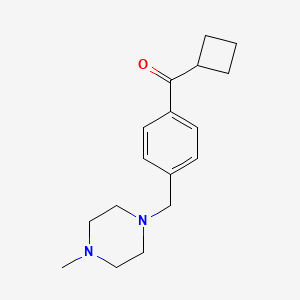

Cyclopentyl 3-(pyrrolidinomethyl)phenyl ketone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclopentyl 3-(pyrrolidinomethyl)phenyl ketone is a chemical compound with the molecular formula C17H23NO . It has an average mass of 257.371 Da and a monoisotopic mass of 257.177979 Da .

Synthesis Analysis

The synthesis of similar compounds, such as cyclopentyl phenyl ketone, has been reported in patents . The preparation method includes hydrolyzing 2-cyclopentyl benzoylacetate as a raw material in basic solvents to obtain the product . This method is touted for its environmental friendliness, ease of operation, high yield, short technological period, and low preparation cost .Molecular Structure Analysis

The molecular structure of Cyclopentyl 3-(pyrrolidinomethyl)phenyl ketone is defined by its molecular formula, C17H23NO . Detailed structural analysis would require more specific information or computational chemistry techniques.Scientific Research Applications

Organic Synthesis

Cyclopentyl 3-(pyrrolidinomethyl)phenyl ketone: is a valuable intermediate in organic synthesis. It can be used to synthesize a variety of complex molecules due to its reactive ketone group, which can undergo reactions such as nucleophilic addition or condensation to form new bonds .

Medicinal Chemistry

In medicinal chemistry, this compound can be utilized to create pharmacologically active molecules. Its structure is conducive to modifications that can lead to the development of new drugs with potential therapeutic applications .

Material Science

The ketone group in Cyclopentyl 3-(pyrrolidinomethyl)phenyl ketone can participate in polymerization reactions. This makes it a candidate for creating novel polymeric materials that could have unique properties suitable for industrial applications .

Catalysis

This compound may act as a ligand for catalysts used in asymmetric synthesis. The cyclopentyl and phenyl rings can induce chirality, which is crucial for producing enantiomerically pure substances .

Agrochemical Research

Cyclopentyl 3-(pyrrolidinomethyl)phenyl ketone: could be a precursor in the synthesis of agrochemicals. Its structural elements can be incorporated into molecules designed to protect crops from pests and diseases .

Analytical Chemistry

Due to its distinctive chemical structure, this compound can serve as a standard or reference material in chromatography and mass spectrometry, helping in the identification and quantification of complex mixtures .

Environmental Science

Researchers can use this compound to study degradation processes and environmental fate of organic compounds. Its breakdown products and their interaction with environmental factors can provide insights into pollution control strategies .

Nanotechnology

The compound’s potential to form self-assembled monolayers on surfaces can be explored in nanotechnology. These monolayers can be used to modify surface properties or create nanoscale devices .

properties

IUPAC Name |

cyclopentyl-[3-(pyrrolidin-1-ylmethyl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO/c19-17(15-7-1-2-8-15)16-9-5-6-14(12-16)13-18-10-3-4-11-18/h5-6,9,12,15H,1-4,7-8,10-11,13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSPMARLOEOBZLR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)C2=CC=CC(=C2)CN3CCCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90643228 |

Source

|

| Record name | Cyclopentyl{3-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90643228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclopentyl 3-(pyrrolidinomethyl)phenyl ketone | |

CAS RN |

898770-98-4 |

Source

|

| Record name | Cyclopentyl[3-(1-pyrrolidinylmethyl)phenyl]methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898770-98-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopentyl{3-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90643228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 5-[4-(4-methylpiperazinomethyl)phenyl]-5-oxovalerate](/img/structure/B1325625.png)

![Ethyl 7-[4-(4-methylpiperazinomethyl)phenyl]-7-oxoheptanoate](/img/structure/B1325626.png)